3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Overview
Description
3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile typically involves a two-step one-pot method. The first step involves the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal to form an intermediate. This intermediate is then condensed with bromoacetonitrile in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as tuberculosis and cancer
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or receptors involved in disease processes. For example, it may inhibit the growth of Mycobacterium tuberculosis by targeting enzymes essential for bacterial survival . Additionally, it can modulate signaling pathways involved in cancer cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile: Studied for its potential as an anticancer agent.
Uniqueness
3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile stands out due to its unique methoxymethyl group, which can enhance its solubility and bioavailability. This structural feature also allows for further functionalization, making it a versatile scaffold for drug development.
Properties
IUPAC Name |
3-(methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-14-7-9-5-12-10-3-2-8(4-11)6-13(9)10/h2-3,5-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWBBSDRIYTGJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=C2N1C=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197868 | |
Record name | Imidazo[1,2-a]pyridine-6-carbonitrile, 3-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001197868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313726-33-8 | |
Record name | Imidazo[1,2-a]pyridine-6-carbonitrile, 3-(methoxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313726-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-6-carbonitrile, 3-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001197868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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